3,4-Dichloro-6-fluoroquinoline: Physicochemical Profile and Synthetic Methodology
3,4-Dichloro-6-fluoroquinoline: Physicochemical Profile and Synthetic Methodology
Executive Summary
3,4-Dichloro-6-fluoroquinoline is a highly specialized haloquinoline scaffold used primarily as an intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimalarial agents. Its structural value lies in its orthogonal reactivity : the C4-chlorine, C3-chlorine, and C6-fluorine atoms possess distinct electronic environments, allowing for sequential, regioselective functionalization.
This guide provides a definitive technical analysis of the molecule, moving from precise physicochemical constants to robust synthetic protocols and reactivity maps.
Chemical Identity & Molecular Weight
Accurate molecular weight calculations are critical for mass spectrometry (MS) validation and stoichiometric planning.
Chemical Formula:
Molecular Weight Data
| Parameter | Value | Notes |
| Average Molecular Weight | 216.04 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 214.9705 Da | Calculated using |
| Exact Mass ( | 216.9676 Da | The M+2 peak. |
| Isotope Pattern | 9 : 6 : 1 | Characteristic intensity ratio for |
Physicochemical Properties (Predicted)[1][2]
-
LogP (Octanol/Water): 3.2 – 3.5 (Highly lipophilic due to halogenation).
-
Topological Polar Surface Area (TPSA): ~12.9 Ų (Attributable solely to the quinoline nitrogen).
-
Melting Point: Anticipated range 110–130 °C (based on structural analogs like 3,4-dichloroquinoline).
Synthetic Architecture
The synthesis of 3,4-dichloro-6-fluoroquinoline requires constructing the quinoline ring while strategically introducing the halogen atoms. The most robust pathway involves a modified Gould-Jacobs reaction followed by stepwise chlorination.
Protocol: From 4-Fluoroaniline to Target
This protocol prioritizes yield and purity, avoiding the formation of regioisomers common in direct aniline condensations.
Step 1: Ring Construction (Gould-Jacobs)
-
Reactants: Condense 4-fluoroaniline (1.0 eq) with diethyl ethoxymethylene malonate (EMME, 1.1 eq) at 110°C.
-
Cyclization: Heat the resulting enamine in diphenyl ether (Dowtherm A) at 250°C.
-
Result: Formation of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate .
Step 2: Decarboxylation[1]
-
Hydrolysis: Reflux the ester in 10% NaOH to yield the carboxylic acid.
-
Decarboxylation: Heat the dry acid in diphenyl ether at 260°C until
evolution ceases. -
Isolate: 6-Fluoro-4-hydroxyquinoline .
Step 3: Sequential Chlorination (The Critical Step)
Direct chlorination with
-
C3-Chlorination: Suspend 6-fluoro-4-hydroxyquinoline in acetic acid. Add N-chlorosuccinimide (NCS) (1.1 eq) and heat to 80°C. The electron-rich C3 position is selectively chlorinated.
-
Validation: Monitor by LC-MS for mass shift +34 Da.
-
-
C4-Chlorination: Treat the isolated 3-chloro-6-fluoro-4-hydroxyquinoline with neat phosphorus oxychloride (
) at reflux (105°C) for 3 hours.-
Safety Note: Quench excess
slowly into ice water; the reaction is violently exothermic.
-
Synthesis Workflow Diagram
Figure 1: Stepwise synthetic pathway from aniline precursor to the 3,4-dichloro-6-fluoroquinoline scaffold.
Reactivity & Functionalization
The utility of 3,4-dichloro-6-fluoroquinoline lies in its ability to undergo orthogonal reactions. The C4-Cl bond is significantly more labile toward nucleophiles than the C3-Cl bond due to the activating effect of the quinoline nitrogen.
Regioselectivity Hierarchy
-
Position C4 (Most Reactive): Highly susceptible to Nucleophilic Aromatic Substitution (
) .-
Reagents: Amines, alkoxides, thiols.
-
Conditions: Mild heat, basic conditions (e.g.,
, DMF).[2]
-
-
Position C3 (Intermediately Reactive): Requires metal catalysis.
-
Reactions: Suzuki-Miyaura, Buchwald-Hartwig.
-
Conditions: Pd catalyst, ligands (e.g., XPhos, SPhos), elevated temperatures.
-
-
Position C6 (Stable): The C-F bond is generally inert under standard conditions but modulates the scaffold's lipophilicity and metabolic stability.
Functionalization Logic Map
Figure 2: Orthogonal reactivity map showing the sequential functionalization strategy (C4 then C3).
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Larsen, R. D., et al. (1991).[3] Practical Synthesis of 3,4-Dihydroisoquinolines. Journal of Organic Chemistry.[3] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3,4-Dichloroquinoline. PubChem. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
